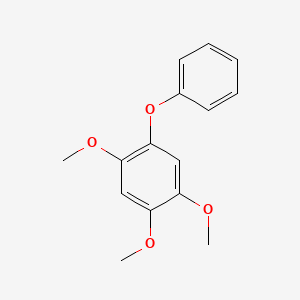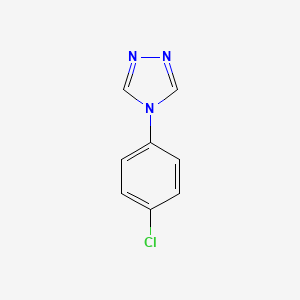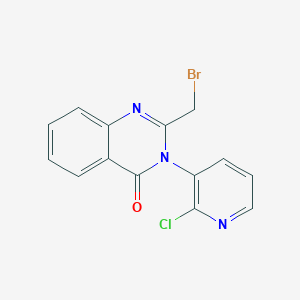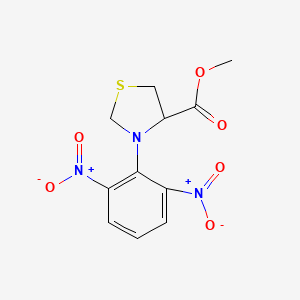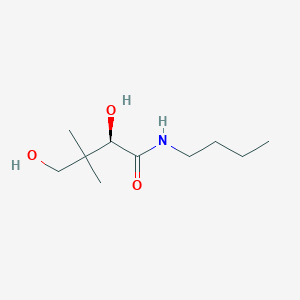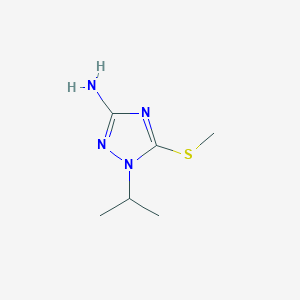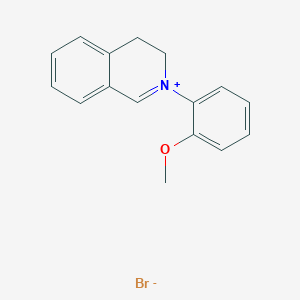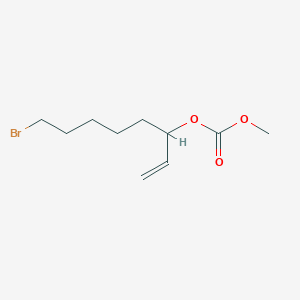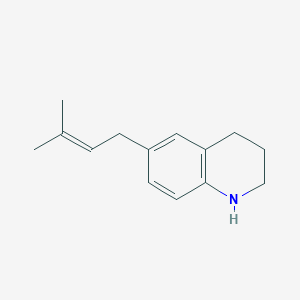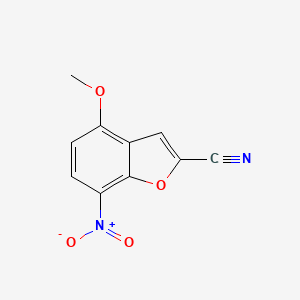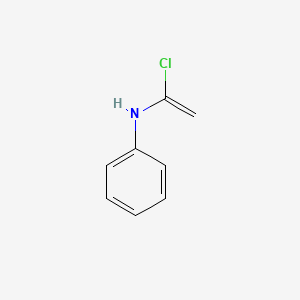
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate can be achieved through a metal-free synthesis method. This involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and provides high regioselectivity and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of molecular iodine as a catalyst in a metal-free environment is a notable approach in industrial settings .
化学反応の分析
Types of Reactions
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in more hydrogenated forms of the compound .
科学的研究の応用
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
作用機序
The mechanism of action of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets are still under investigation, but its quinoline core is known to play a crucial role in its activity .
類似化合物との比較
Similar Compounds
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Uniqueness
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher regioselectivity and potential for diverse applications in various fields .
特性
CAS番号 |
88344-50-7 |
|---|---|
分子式 |
C19H15NO5 |
分子量 |
337.3 g/mol |
IUPAC名 |
dimethyl 1-oxido-2-phenylquinolin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-24-18(21)15-13-10-6-7-11-14(13)20(23)17(16(15)19(22)25-2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChIキー |
QPIZTNDKVHITDV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


